N-methylmethanamine;tantalum(5+)

halide contamination TaN diffusion barrier copper interconnect reliability

PDMAT is a halide-free, 99.99% Ta(V) alkylamide precursor for ALD/CVD of TaN diffusion barriers and Ta₂O₅ high-k dielectrics in semiconductor manufacturing. Unlike TaCl₅, PDMAT eliminates chloride-induced Cu corrosion for long-term device reliability. Compatible with six co-reactants (H₂O, O₂ plasma, O₃, NH₃, MMH, H₂/Ar plasma), it enables single-precursor inventory for barrier and dielectric modules. Self-limiting ALD at 150°C yields Ta₂O₅ films with 3.9 MV·cm⁻¹ breakdown strength. <5 ppm Cl grade available for BEOL Cu interconnects.

Molecular Formula C10H35N5Ta+5
Molecular Weight 406.37 g/mol
Cat. No. B11820049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylmethanamine;tantalum(5+)
Molecular FormulaC10H35N5Ta+5
Molecular Weight406.37 g/mol
Structural Identifiers
SMILESCNC.CNC.CNC.CNC.CNC.[Ta+5]
InChIInChI=1S/5C2H7N.Ta/c5*1-3-2;/h5*3H,1-2H3;/q;;;;;+5
InChIKeyCPKOUUQDQCLDOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentakis(dimethylamino)tantalum(V) (PDMAT): A Halide-Free Solid ALD/CVD Precursor for TaN and Ta2O5 Thin Films — Comparative Positioning for Semiconductor Procurement


N-methylmethanamine;tantalum(5+) — systematically named pentakis(dimethylamino)tantalum(V) and commercially designated as PDMAT or Ta(NMe₂)₅ — is a homoleptic tantalum(V) alkylamide complex widely employed as a volatile solid precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of tantalum-containing thin films in semiconductor manufacturing [1]. The compound features a central Ta(V) ion coordinated by five dimethylamido (–N(CH₃)₂) ligands in a trigonal bipyramidal geometry, is halide-free, and is synthesized via the reaction of TaCl₅ with lithium dimethylamide [2]. Its primary industrial relevance lies in the deposition of tantalum nitride (TaN) diffusion barriers for copper interconnects in back-end-of-line (BEOL) processing, and in the formation of tantalum pentoxide (Ta₂O₅) high-k dielectric layers for memory and logic devices [3].

Why Tantalum Precursor Selection Cannot Be Reduced to a Generic Substitution Decision: Ligand Architecture and Metal Oxidation State Dictate Film Quality, Process Window, and Device Reliability


Although several organotantalum precursors (PDMAT, TBTDET, TBTEMT, TAITMATA) and the inorganic halide TaCl₅ all nomininally deliver tantalum to a substrate, their performance in ALD/CVD processes diverges sharply along three axes: (i) the nature of the ligand set determines thermal decomposition pathways and the resulting carbon/oxygen impurity levels in deposited films [1]; (ii) the Ta oxidation state in the precursor directly constrains achievable film stoichiometry — PDMAT and TBTDET both bear Ta(V) and consequently produce resistive Ta₃N₅-rich films under thermal ALD with NH₃, unlike Ta(III) precursors that favor conductive TaN [2]; and (iii) halide-containing precursors such as TaCl₅ introduce chloride impurities that corrode copper metallization and degrade long-term device reliability, whereas halide-free metal-organic precursors like PDMAT avoid this failure mode but introduce carbon as a trade-off impurity that must be managed through co-reactant selection (NH₃ vs. H₂ plasma) [3]. These fundamental differences in decomposition chemistry, impurity incorporation, and film resistivity mean that precursor substitution without requalification of the entire process stack carries unacceptable risk for semiconductor manufacturing.

Quantitative Differential Evidence for Pentakis(dimethylamino)tantalum(V) Against Its Closest In-Class Analogs and Alternatives


Halide-Free Composition Eliminates Chlorine-Induced Film Corrosion and Copper Attack Relative to TaCl₅

PDMAT is a halide-free organometallic precursor, whereas TaCl₅ — the most commonly employed alternative for conductive TaN ALD — releases HCl and Cl₂ during decomposition that either incorporate into the deposited film as electrically active impurities or chemically etch the underlying Cu metallization and dielectric layers [1]. This fundamental difference is recognized in the patent literature as a key disadvantage of TaCl₅ for semiconductor device reliability [1]. High-purity PDMAT can be manufactured with total chlorine content below 5 ppm, as specified in semiconductor-grade precursor patents, whereas TaCl₅ is intrinsically ~70 wt% chlorine by stoichiometry [2].

halide contamination TaN diffusion barrier copper interconnect reliability precursor purity

Thermal Stability Ranking: PDMAT Positions Between TBTDET and TBTEMT, Defining Its ALD Temperature Window and Decomposition Behavior

A direct comparative study of tantalum nitride ALD precursors by Zhang et al. (2004) established a quantitative thermal stability ordering using ¹H NMR to monitor ligand decomposition kinetics: TBTDET > PDMAT > TBTEMT [1]. This places PDMAT in an intermediate thermal stability position — less thermally robust than the tert-butylimido-stabilized TBTDET (which resists decomposition up to ~450 °C in the gas phase [2]), yet more stable than TBTEMT. This intermediate stability has practical consequences: TBTDET's superior thermal stability limits its ALD temperature window for Ta₂O₅ to below 275 °C due to amido ligand decomposition kinetics [3], while PDMAT demonstrates a self-limiting ALD window for Ta₂O₅ extending from 150 to 300 °C with H₂O as co-reactant [4].

thermal stability precursor decomposition ALD temperature window TaN precursor ranking

PDMAT-Derived TaCN Films Achieve Resistivity Comparable to TaCl₅-Based TaN Without Halide Contamination Risk

A long-standing limitation of PDMAT has been the high resistivity of TaN films deposited via thermal ALD with NH₃ (~5,000–20,000 μΩ·cm), attributed to the formation of nitrogen-rich Ta₃N₅ phases due to the Ta(V) oxidation state in the precursor [1]. However, Park et al. (2010) demonstrated that by employing H₂/Ar plasma as the co-reactant instead of NH₃, PDMAT yields TaCN films with a resistivity of 230 μΩ·cm [2] — lower than the 350 μΩ·cm achieved with PEALD using TaCl₅ and H₂/N₂ plasma reported by Kim et al. [3], and competitive with PVD TaN benchmarks of 200–250 μΩ·cm [1]. This represents a 95.4% reduction in resistivity compared to thermal ALD PDMAT/NH₃ films (~5,000 μΩ·cm), achieved without introducing halide contamination risks associated with TaCl₅.

film resistivity TaCN plasma-enhanced ALD Cu diffusion barrier TaCl₅ alternative

Co-Reactant Versatility: PDMAT Demonstrates Self-Limiting ALD Behavior with Six Distinct Co-Reactants Spanning Oxidizing, Nitriding, and Reducing Chemistries

Maeng and Kim (2006) systematically demonstrated that PDMAT exhibits good self-saturation growth characteristics with both H₂O and O₂ plasma for Ta₂O₅ deposition, producing pure films [1]. This co-reactant versatility has been further extended: PDMAT has been validated for self-limiting ALD with NH₃ (thermal, growth rate 0.6 Å/cycle at 300 °C), monomethylhydrazine (MMH, 0.4 Å/cycle at 300 °C), H₂ plasma, H₂/Ar plasma, H₂O (peak 0.68 Å/cycle at 200 °C), O₂ plasma, and O₃ [2][3][4]. In contrast, TBTDET requires hydrogen radicals and argon ions specifically for TaN deposition and does not demonstrate the same breadth of validated co-reactant compatibility [5]. This versatility enables a single precursor inventory to serve both TaN barrier and Ta₂O₅ dielectric deposition modules within the same fabrication facility.

co-reactant versatility self-limiting growth multi-chemistry ALD Ta₂O₅ TaN process integration

PDMAT-Derived Ta₂O₅ Exhibits High Dielectric Breakdown Strength of 3.9 MV/cm and Electrical Resistivity of 1×10¹³ Ω·cm — Enabling High-k Dielectric Applications

Chen et al. (2025) recently reported comprehensive electrical characterization of Ta₂O₅ films grown by thermal ALD from PDMAT and H₂O: the as-deposited amorphous films exhibit a dielectric constant of 14, a high breakdown strength of 3.9 MV·cm⁻¹, an electrical resistivity of 1 × 10¹³ Ω·cm, and an optical bandgap of 4.1 eV [1]. For context, Ta₂O₅ films deposited from TBTDET by MOCVD with O₂ have been reported with a breakdown voltage of 3 MV·cm⁻¹ and a dielectric constant of 22 [2] — a higher dielectric constant but with a lower breakdown field. The PDMAT-derived films thus offer a more balanced dielectric performance profile with superior breakdown strength, which is critical for metal–insulator–metal (MIM) capacitor reliability in DRAM and RF applications.

Ta₂O₅ dielectric breakdown strength high-k material electrical resistivity MIM capacitor

Growth Rate for Ta₂O₅ ALD: PDMAT/H₂O Delivers 0.68 Å/Cycle at 200 °C — Slower but More Thermally Flexible than TBTDET/H₂O at 0.77 Å/Cycle at 250 °C

The saturated ALD growth rate of Ta₂O₅ from PDMAT and H₂O peaks at 0.68 Å/cycle at 200 °C within an ALD window spanning 150–300 °C [1]. In comparison, TBTDET and H₂O produce a higher saturated growth rate of 0.77 Å/cycle, but this is achieved at a higher optimal temperature of 250 °C and the ALD window is truncated below 275 °C due to thermal decomposition of the diethylamido ligands [2]. The PDMAT process thus trades ~12% lower peak growth rate for a 50 °C lower optimal deposition temperature and a 25 °C wider upper temperature limit — an advantageous profile when integrating Ta₂O₅ deposition with thermally labile underlying layers or photoresist patterns.

growth per cycle Ta₂O₅ ALD deposition rate precursor efficiency process throughput

Evidence-Backed Application Scenarios Where Pentakis(dimethylamino)tantalum(V) Offers Quantifiable Selection Advantages


Halide-Sensitive Cu BEOL Diffusion Barrier Deposition in Sub-10 nm Interconnect Nodes

In advanced Cu interconnect fabrication, the diffusion barrier must prevent Cu migration into low-k dielectrics without introducing corrosive halide impurities that attack the Cu seed layer. PDMAT, as a halide-free precursor capable of producing TaCN films with resistivity as low as 230 μΩ·cm when paired with H₂/Ar plasma [1], provides a proven path to meeting the dual requirements of low resistivity and halide-free processing. This scenario is further supported by the availability of PDMAT at <5 ppm chlorine purity grades [2], and by patent-recognized reliability advantages over TaCl₅-based barriers [3].

Low-Thermal-Budget Ta₂O₅ High-k Dielectric Deposition for DRAM MIM Capacitors and Gate Dielectrics

PDMAT enables self-limiting ALD of Ta₂O₅ at temperatures as low as 150 °C [4] — a capability not validated for TBTDET-based processes, whose amido ligand decomposition restricts the ALD window below 275 °C [5]. The PDMAT-derived films achieve a dielectric breakdown strength of 3.9 MV·cm⁻¹ and electrical resistivity of 1 × 10¹³ Ω·cm [4], which meets the reliability requirements for MIM capacitor dielectrics in DRAM where early breakdown must be minimized. The oxygen-rich stoichiometry (O/Ta = 3.3) and amorphous phase stability up to 700 °C further support high-temperature post-deposition annealing compatibility [4].

Single-Precursor, Multi-Module ALD Platform for Combined TaN Barrier and Ta₂O₅ Dielectric Deposition

Fabs seeking to minimize precursor qualification overhead and supply chain complexity can leverage PDMAT's demonstrated compatibility with at least six distinct co-reactants (H₂O, O₂ plasma, O₃, NH₃, MMH, H₂/Ar plasma) to serve both TaN barrier and Ta₂O₅ dielectric modules from a single precursor inventory [6][7][8]. This breadth of validated chemistry reduces the need for multiple precursor handling and delivery systems, lowers the risk of cross-contamination between dedicated precursor lines, and simplifies vendor qualification — a quantifiable operational advantage over TBTDET, which has a narrower co-reactant validation scope [9].

Research-Grade Ta₂O₅ Optical Coatings Requiring High Bandgap Transparency and Controlled Refractive Index

The PDMAT/H₂O ALD process produces amorphous Ta₂O₅ films with an optical bandgap of 4.1 eV [4], which is within the range suitable for anti-reflection coatings and optical waveguide cladding layers where transparency in the visible-to-near-UV range is critical. The films are phase-stable as amorphous up to 700 °C annealing, transitioning to polycrystalline β-Ta₂O₅ above this threshold [4], providing thermal budget headroom for post-deposition processing that exceeds typical BEOL thermal limits. This combination of high bandgap, thermal stability, and ALD-derived conformality makes PDMAT-derived Ta₂O₅ a quantitatively characterized candidate for precision optical coating research and prototyping.

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